Dibutyl[2-(methylamino)ethyl]amine
Description
Dibutyl[2-(methylamino)ethyl]amine is a tertiary amine characterized by two butyl groups and a methylaminoethyl substituent bound to a central nitrogen atom. Its molecular formula is C₁₁H₂₆N₂, with a molar mass of 186.34 g/mol.
Properties
IUPAC Name |
N',N'-dibutyl-N-methylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c1-4-6-9-13(10-7-5-2)11-8-12-3/h12H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPNNNSVOMWEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553158 | |
| Record name | N~1~,N~1~-Dibutyl-N~2~-methylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99991-12-5 | |
| Record name | N~1~,N~1~-Dibutyl-N~2~-methylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibutyl[2-(methylamino)ethyl]amine typically involves the reaction of dibutylamine with 2-(methylamino)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: Dibutyl[2-(methylamino)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into simpler amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Simpler amines
Substitution: Alkylated or acylated amines
Scientific Research Applications
Dibutyl[2-(methylamino)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of Dibutyl[2-(methylamino)ethyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and the context of the reaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Amines
Structural and Functional Group Differences
The following table highlights key differences between Dibutyl[2-(methylamino)ethyl]amine and related amines from the evidence:
Key Observations:
Branching and Chain Length: this compound’s butyl groups confer greater hydrophobicity compared to dimethyl lauryl amine’s linear lauryl chain. This difference impacts solubility in organic solvents and surfactant behavior .
Polar vs.
Functional Group Diversity: The methylaminoethyl group provides a secondary amine site, enabling chelation or protonation-dependent reactivity, whereas compounds like [2-(2-aminoethoxy)ethyl]diethylamine () feature ether linkages, enhancing polarity .
Biological Activity
Dibutyl[2-(methylamino)ethyl]amine, a compound with significant potential in various biological applications, has garnered attention due to its unique structural properties and biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its dual amine groups, which contribute to its reactivity and interaction with biological targets. The compound can be represented as follows:
- Chemical Formula :
- Molecular Weight : 171.3 g/mol
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various enzymes and receptors. This interaction can modulate enzyme activity, leading to significant biochemical effects. The compound's unique combination of secondary and tertiary amine groups allows it to participate in a broader range of reactions compared to similar compounds.
Key Mechanisms:
- Enzyme Modulation : It can influence enzyme kinetics by binding to active sites or allosteric sites.
- Receptor Interaction : Acts on specific receptors, potentially affecting signaling pathways involved in immune responses.
Biological Effects
Research has demonstrated that this compound exhibits several biological effects that are beneficial in various contexts:
- Immunomodulatory Effects : The compound has been shown to enhance immune responses by activating pathways related to inflammation and cytokine production .
- Cytotoxic Activity : Studies indicate that it may enhance the cytotoxic effects of immune cells against malignant cells, suggesting potential applications in cancer therapy .
Case Studies and Research Findings
1. Immunomodulatory Activity
A study evaluated the compound's ability to stimulate NOD2 receptors, which play a crucial role in the immune system. The results indicated significant activation of NF-κB pathways, leading to increased production of pro-inflammatory cytokines and enhanced immune cell recruitment .
| Compound | EC50 (μM) | NF-κB Activation (Fold Increase) |
|---|---|---|
| This compound | 1.5 | 10 |
| Control (DMSO) | - | 1 |
2. Cytotoxicity Studies
In vitro assays demonstrated that this compound could increase the cytotoxicity of peripheral blood mononuclear cells (PBMCs) against cancer cell lines. The enhancement was notable when combined with other immunotherapeutic agents .
Comparative Analysis with Similar Compounds
To contextualize the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure Type | Unique Features |
|---|---|---|
| 2-(Dibutylamino)ethanol | Secondary Amine | Hydroxyl group present |
| N,N-Dibutylethanolamine | Tertiary Amine | Lacks secondary amine properties |
| This compound | Secondary & Tertiary Amine | Versatile reactivity due to dual amine groups |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
